Ethyl (benzhydryl-amino)-acetate
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Overview
Description
Ethyl (benzhydryl-amino)-acetate is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (benzhydryl-amino)-acetate typically involves the reaction of benzhydrylamine with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (benzhydryl-amino)-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryl ketone derivatives.
Reduction: Reduction reactions can convert the compound into benzhydryl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and ethyl chloroacetate are commonly used.
Major Products Formed
Oxidation: Benzhydryl ketone derivatives.
Reduction: Benzhydryl alcohol derivatives.
Substitution: Various substituted benzhydryl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (benzhydryl-amino)-acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (benzhydryl-amino)-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its benzhydryl group allows it to interact with aromatic systems, making it useful in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Benzhydryl alcohol: Similar structure but with a hydroxyl group instead of an ethyl ester.
Benzhydryl ketone: Contains a carbonyl group instead of an ethyl ester.
Benzhydryl chloride: Has a chloride group instead of an ethyl ester.
Uniqueness
Ethyl (benzhydryl-amino)-acetate is unique due to its ethyl ester group, which provides distinct reactivity and chemical properties compared to other benzhydryl derivatives. This makes it particularly useful in specific synthetic applications where the ester functionality is required.
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl 2-(benzhydrylamino)acetate |
InChI |
InChI=1S/C17H19NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17-18H,2,13H2,1H3 |
InChI Key |
PFTQSSBLCXBZCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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